4-Cyclobutyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclobutyl group, a pyrido[3,4-d]pyrimidine moiety, and a piperidinylmethoxy group. These structural features contribute to its potential as a therapeutic agent, particularly in the treatment of various diseases, including cancer.
Preparation Methods
The synthesis of 4-Cyclobutyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrido[3,4-d]pyrimidine core, which can be achieved through a series of condensation reactions involving pyridine and pyrimidine derivatives . The piperidinylmethoxy group is then introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate alkylating agents .
Chemical Reactions Analysis
4-Cyclobutyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine undergoes various chemical reactions, including:
Scientific Research Applications
4-Cyclobutyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects . Additionally, the compound may interact with other signaling pathways and molecular targets, contributing to its overall biological activity .
Comparison with Similar Compounds
4-Cyclobutyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also known for their kinase inhibitory activities.
Pyrido[4,3-d]pyrimidine analogues: These analogues have similar structural features and are used in the development of anticancer agents.
Cyclobutyl-containing compounds: Compounds with cyclobutyl groups are studied for their unique chemical properties and potential therapeutic applications.
The uniqueness of this compound lies in its combination of structural features, which contribute to its potent biological activities and make it a promising candidate for further research and development .
Properties
IUPAC Name |
4-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-2-16(3-1)18-10-20(25-13-23-18)28-12-15-5-8-27(9-6-15)21-17-4-7-22-11-19(17)24-14-26-21/h4,7,10-11,13-16H,1-3,5-6,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCMEEOLYQJQIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=NC5=C4C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.